5-(Piperidin-1-yl)furan-2-carbonitrile
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Overview
Description
5-(Piperidin-1-yl)furan-2-carbonitrile is a heterocyclic organic compound that features a furan ring substituted with a piperidine group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)furan-2-carbonitrile typically involves the reaction of furan-2-carbonitrile with piperidine under specific conditions. One common method includes:
Starting Materials: Furan-2-carbonitrile and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The furan-2-carbonitrile is dissolved in DMF, and piperidine is added along with potassium carbonate. The mixture is heated to around 100°C for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-yl)furan-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-(Piperidin-1-yl)furan-2-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Piperidin-1-yl)furan-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)furan-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidine group can enhance the compound’s binding affinity to biological targets, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)methyl-furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-(Piperidin-1-yl)furan-2-carboxamide: Contains a carboxamide group instead of a nitrile group.
5-(Piperidin-1-yl)furan-2-carbohydrazide: Features a carbohydrazide group instead of a nitrile group.
Uniqueness
5-(Piperidin-1-yl)furan-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific chemical reactions and interactions that are not possible with carboxylic acid, carboxamide, or carbohydrazide groups. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-piperidin-1-ylfuran-2-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c11-8-9-4-5-10(13-9)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2 |
InChI Key |
WBQBHHUNUARFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C#N |
Origin of Product |
United States |
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